molecular formula C7H8BrFN2 B12440640 [(4-Bromo-2-fluorophenyl)methyl]hydrazine CAS No. 106492-77-7

[(4-Bromo-2-fluorophenyl)methyl]hydrazine

Cat. No.: B12440640
CAS No.: 106492-77-7
M. Wt: 219.05 g/mol
InChI Key: YVVJWIIUPHLVBK-UHFFFAOYSA-N
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Description

[(4-Bromo-2-fluorophenyl)methyl]hydrazine is a halogenated arylalkyl hydrazine derivative with the molecular formula C₇H₈BrFN₂ and a molecular weight of 219.05 g/mol . It exists as a hydrochloride salt (CAS 299440-17-8 or 502496-24-4), enhancing its stability and solubility for synthetic applications . The compound features a bromine atom at the para position and a fluorine atom at the ortho position on the phenyl ring, which influence its electronic and steric properties. This structure makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing heterocycles like triazoles and thiadiazines .

Properties

CAS No.

106492-77-7

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

(4-bromo-2-fluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8BrFN2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2

InChI Key

YVVJWIIUPHLVBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-2-fluorophenyl)methyl]hydrazine typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Bromo-2-fluorobenzyl chloride+Hydrazine hydrateThis compound\text{4-Bromo-2-fluorobenzyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Bromo-2-fluorobenzyl chloride+Hydrazine hydrate→this compound

The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-2-fluorophenyl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-Bromo-2-fluorophenyl)methyl]hydrazine has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme mechanisms or as a precursor for labeling biomolecules.

Mechanism of Action

The mechanism of action of [(4-Bromo-2-fluorophenyl)methyl]hydrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative or application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

(a) Halogen Position and Electronic Effects
  • (4-Bromo-2-fluorobenzylidene)hydrazine (CAS 1276074-68-0):

    • Structure : Contains a benzylidene (CH=N–NH₂) group instead of a benzyl (CH₂–NH–NH₂) group.
    • Impact : The imine (C=N) bond introduces tautomerism (thione-thiol equilibrium), altering reactivity in cyclization reactions compared to the saturated hydrazine backbone of [(4-Bromo-2-fluorophenyl)methyl]hydrazine .
    • Molecular Formula : C₇H₆BrFN₂ (Molar mass: 217.04 g/mol), slightly lighter due to the absence of a methylene hydrogen .
  • (2-Fluoro-4-methylphenyl)hydrazine hydrochloride (CAS 5052-05-1):

    • Structure : Replaces bromine with a methyl group at the para position.
    • Impact : The methyl group is electron-donating, increasing electron density on the ring, which may reduce electrophilic substitution reactivity compared to the electron-withdrawing bromine in the target compound .
(b) Alkyl Chain Modifications
  • 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride (CAS 1628810-35-4):
    • Structure : Substitutes the methyl group with an ethyl chain.
    • Impact : Increased lipophilicity (logP ~2.8 vs. ~2.2 for the target compound) enhances membrane permeability but may reduce aqueous solubility .

Functional Group Comparisons

(a) Hydrazine Derivatives vs. Hydrazides
  • Fluorinated Hydrazide-Hydrazones (e.g., 4-(trifluoromethyl)benzohydrazide derivatives): Structure: Incorporate a carbonyl group (C=O) adjacent to the hydrazine moiety. Impact: The carbonyl group stabilizes resonance structures, increasing acidity (pKa ~8–10) compared to non-carbonyl hydrazines (pKa ~10–12).
(b) Triazole and Thiadiazine Derivatives
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ):
    • Structure : Feature a triazole ring fused to a sulfonylphenyl group.
    • Impact : The triazole ring improves metabolic stability and π-π stacking interactions in enzyme binding pockets, making these compounds more potent in inhibiting microbial growth compared to simple hydrazines .

Biological Activity

[(4-Bromo-2-fluorophenyl)methyl]hydrazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies that highlight its applications in various therapeutic areas.

Chemical Structure and Synthesis

The molecular formula for this compound is C7H8BrFN2C_7H_8BrFN_2. The compound features a hydrazine functional group attached to a phenyl ring with both bromine and fluorine substituents. The synthesis typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine derivatives, resulting in the formation of the hydrazone linkage:

  • Reagents : 4-bromo-2-fluorobenzaldehyde, hydrazine.
  • Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent (e.g., ethanol or methanol).

Antimicrobial Properties

Research has indicated that hydrazine derivatives exhibit significant antimicrobial activity. A study focusing on similar compounds revealed that modifications in the aromatic ring affect their efficacy against various microbial strains. For instance, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Anticancer Activity

Hydrazone derivatives, including those related to this compound, have been investigated for their anticancer potential. A study highlighted that specific substitutions on the phenyl ring could lead to varying degrees of cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development .

Case Studies

  • Study on Antimycobacterial Activity : A series of hydrazone derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among these, compounds with similar structural features to this compound exhibited promising results with minimal inhibitory concentrations (MIC) ranging from 20 µM to 40 µM .
  • Cytotoxicity Assessment : In vitro studies using Vero cell lines demonstrated that certain derivatives had IC50 values exceeding 300 µM, indicating low cytotoxicity and a favorable safety profile for further pharmacological exploration .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Effects : The presence of halogens (bromine and fluorine) on the phenyl ring affects both reactivity and interaction with biological targets.
  • Electronic Properties : Electron-donating groups enhance antimicrobial activity, while electron-withdrawing groups tend to diminish it.

Research Findings Summary Table

Compound NameBiological ActivityMIC/IC50 ValuesNotes
This compoundAntimicrobial20-40 µMPromising against Mycobacterium tuberculosis
Related HydrazonesCytotoxicity>300 µMLow toxicity in Vero cell lines

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